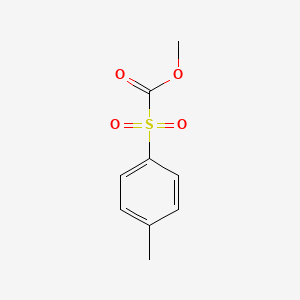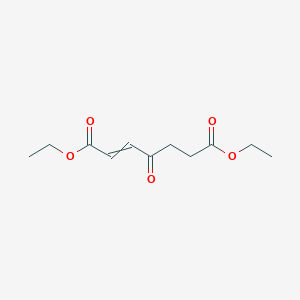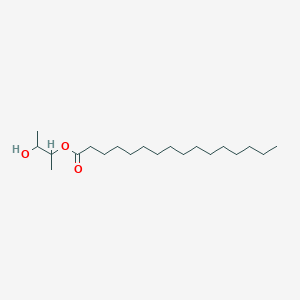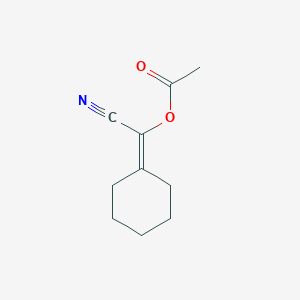
S-(4-Sulfanylbutyl) propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Sulfanylbutyl) propanethioate: is an organic compound with the molecular formula C7H14OS2 It is characterized by the presence of a sulfanyl group (-SH) attached to a butyl chain, which is further connected to a propanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Sulfanylbutyl) propanethioate typically involves the reaction of 4-mercaptobutanol with propanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Mercaptobutanol+Propanethioic acid→S-(4-Sulfanylbutyl) propanethioate
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, involving steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Sulfanylbutyl) propanethioate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(4-Sulfanylbutyl) propanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of sulfanyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of S-(4-Sulfanylbutyl) propanethioate involves its interaction with molecular targets through its sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- S-Butyl propanethioate
- 4-Mercaptobutanol
- Propanethioic acid
Comparison: S-(4-Sulfanylbutyl) propanethioate is unique due to the presence of both a sulfanyl group and a propanethioate group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
59416-50-1 |
|---|---|
Molecular Formula |
C7H14OS2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
S-(4-sulfanylbutyl) propanethioate |
InChI |
InChI=1S/C7H14OS2/c1-2-7(8)10-6-4-3-5-9/h9H,2-6H2,1H3 |
InChI Key |
BIJNGIRBOSCBFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


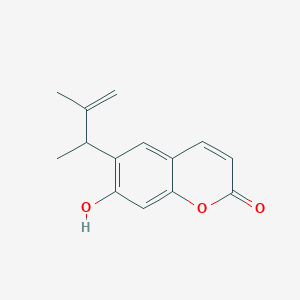

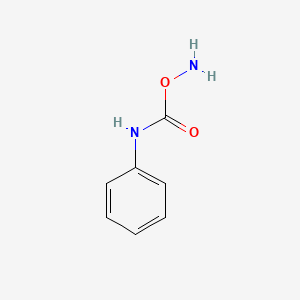
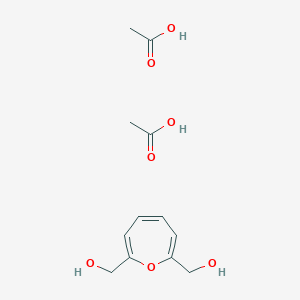
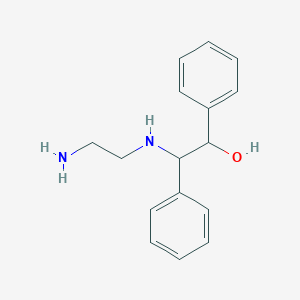
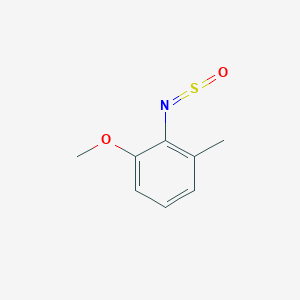
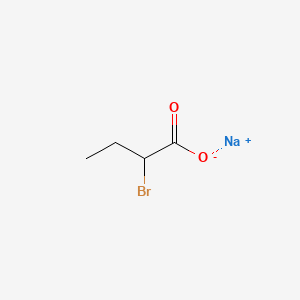
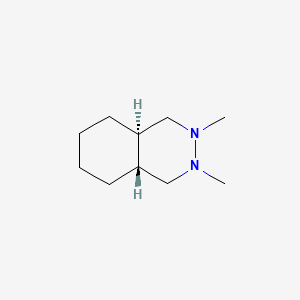
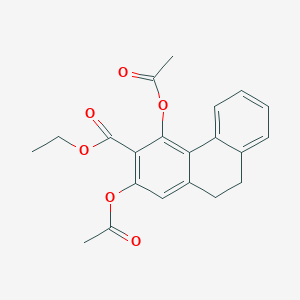
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
